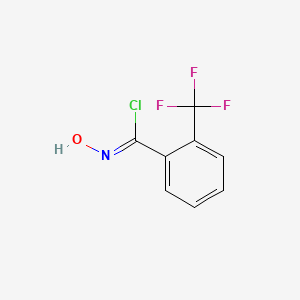

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride

Description

BenchChem offers high-quality N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1Z)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-7(13-14)5-3-1-2-4-6(5)8(10,11)12/h1-4,14H/b13-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKICFEIYQLMRAK-QPEQYQDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride

Introduction

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a key synthetic intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making this scaffold particularly valuable for medicinal chemists.[1] This guide provides a comprehensive overview of a reliable and efficient two-step pathway for the synthesis of this compound, tailored for researchers, scientists, and drug development professionals. The presented protocols are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices and adherence to rigorous safety standards.

Synthetic Pathway Overview

The synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is most effectively achieved through a two-step process:

-

Oximation: The condensation of 2-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form 2-(trifluoromethyl)benzaldehyde oxime.

-

Chlorination: The subsequent chlorination of the oxime intermediate with N-chlorosuccinimide (NCS) to yield the final product.

This pathway is favored due to the ready availability of the starting materials, generally high yields, and straightforward experimental procedures.

Figure 1: Overall synthetic workflow for N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride.

Part 1: Synthesis of 2-(Trifluoromethyl)benzaldehyde Oxime

The initial step involves the formation of an oxime from the corresponding aldehyde. This is a classic condensation reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration.[1]

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12 | 10 | 1.0 |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 12 | 1.2 |

| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | 15 | 1.5 |

| Ethanol | C₂H₅OH | - | 50 mL | - |

| Deionized Water | H₂O | - | 100 mL | - |

| Ethyl Acetate | C₄H₈O₂ | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(trifluoromethyl)benzaldehyde (1.74 g, 10 mmol) and ethanol (50 mL). Stir until the aldehyde is fully dissolved.

-

In a separate beaker, dissolve hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium carbonate (1.59 g, 15 mmol) in deionized water (50 mL).

-

Slowly add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of the aldehyde over 10-15 minutes with vigorous stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Once the reaction is complete, transfer the mixture to a separatory funnel and add deionized water (50 mL) and ethyl acetate (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The product, 2-(trifluoromethyl)benzaldehyde oxime, can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate to afford a white solid.

Expected Yield: Approximately 85-95%.

Characterization of 2-(Trifluoromethyl)benzaldehyde Oxime

-

Appearance: White crystalline solid.

-

Molecular Formula: C₈H₆F₃NO

-

Molecular Weight: 189.13 g/mol [1]

-

¹H NMR (DMSO-d₆, 500 MHz): δ 11.62 (s, 1H, OH), 8.26 (s, 1H, CH=N), 7.82 (d, J = 8.5 Hz, 2H, Ar-H), 7.77 (d, J = 8.5 Hz, 2H, Ar-H).[2]

-

IR (KBr, cm⁻¹): ~3300-3100 (O-H stretch, broad), ~1640 (C=N stretch), ~1320 (C-F stretch).

Part 2: Synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride

The second step is the chlorination of the oxime intermediate to the desired N-hydroxyimidoyl chloride. N-Chlorosuccinimide (NCS) is an excellent reagent for this transformation as it is a stable, easy-to-handle solid and provides a source of electrophilic chlorine.[3]

Mechanism of Chlorination

The reaction proceeds via an electrophilic attack of the chlorine atom from NCS on the nitrogen of the oxime. The succinimide anion then acts as a base to remove the hydroxyl proton, leading to the formation of the N-hydroxyimidoyl chloride and succinimide as a byproduct.

Figure 2: Proposed mechanism for the chlorination of an oxime with NCS.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-(Trifluoromethyl)benzaldehyde Oxime | C₈H₆F₃NO | 189.13 | 5 | 1.0 |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 5.5 | 1.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | - | 50 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |

| Deionized Water | H₂O | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-(trifluoromethyl)benzaldehyde oxime (0.95 g, 5 mmol) in dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (0.73 g, 5.5 mmol) portion-wise to the stirred solution over 10 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution (2 x 30 mL) and then with deionized water (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product, N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride, can be purified by flash column chromatography on silica gel if necessary, though it is often obtained in sufficient purity after work-up.

Expected Yield: Approximately 75-85%.

Characterization of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride

-

Appearance: Typically a solid.[4]

-

Molecular Formula: C₈H₅ClF₃NO

-

Molecular Weight: 223.58 g/mol [4]

-

¹H NMR (CDCl₃): Expected signals for the aromatic protons and a signal for the N-OH proton. The chemical shifts of the aromatic protons will be influenced by the trifluoromethyl and imidoyl chloride groups.

-

¹³C NMR (CDCl₃): Expected signals for the aromatic carbons, the trifluoromethyl carbon (as a quartet), and the imidoyl carbon.

-

IR (KBr, cm⁻¹): Expected characteristic absorptions for the O-H stretch, C=N stretch, and C-F stretches.

-

Mass Spectrometry (EI or ESI): Molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.

Safety and Handling

2-(Trifluoromethyl)benzaldehyde:

-

Flammable liquid and vapor.

-

Causes skin and serious eye irritation.

-

Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Keep away from heat, sparks, and open flames.

N-Chlorosuccinimide (NCS):

-

Harmful if swallowed and causes severe skin burns and eye damage.[6]

-

Reacts with water and can be corrosive. Handle in a dry environment.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Use in a fume hood.[6]

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Avoid inhalation of dust, vapors, and mists.

-

Wash hands thoroughly after handling.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride. By carefully controlling the reaction conditions and adhering to the outlined safety procedures, researchers can efficiently produce this valuable intermediate for further applications in drug discovery and materials science. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compounds.

References

- Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS.

- Benchchem. (n.d.). 2-(Trifluoromethyl)benzaldehyde oxime | 74467-00-8.

- Fisher Scientific. (2025, December 19).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(Trifluoromethyl)benzaldehyde | 447-61-0.

- Fisher Scientific. (2025, December 25).

- Sigma-Aldrich. (2025, November 6).

- Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (n.d.). The Royal Society of Chemistry.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115).

- ResearchGate. (2025, August 4).

- The Royal Society of Chemistry. (2013).

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzaldehyde 98 447-61-0.

- NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 176 MHz, H 2 O, predicted) (NP0287415).

- Illustrated Glossary of Organic Chemistry. (n.d.). N-chlorosuccinimide.

- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).

- Sigma-Aldrich. (n.d.). N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride AldrichCPR.

- SpectraBase. (n.d.). 2-(Trifluoromethyl)benzaldehyde - Optional[19F NMR] - Chemical Shifts.

- SciSpace. (1971, July 1). Chlorination of oximes. I. Reaction and mechanism of the chlorination of oximes in commercial chloroform and methylene chloride.

- PubChem. (n.d.). N'-hydroxy-3-(trifluoromethyl)benzimidamide | C8H7F3N2O | CID 609330.

- ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.

- Santa Cruz Biotechnology. (n.d.). 2-(trifluoromethyl)benzaldehyde oxime | SCBT.

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 2-(Trifluoromethyl)benzaldehyde 447-61-0.

- ChemicalBook. (n.d.). 2-(TRIFLUOROMETHYL)BENZALDEHYDE OXIME CAS#: 74467-00-8.

- PubChem. (n.d.). N'-hydroxy-N-phenyl-3-(trifluoromethyl)benzenecarboximidamide | C14H11F3N2O | CID 2727248.

- ResearchGate. (n.d.). 1H-NMR spectrum of 1-(2-Hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride crystal.

- ResearchGate. (n.d.). ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone.

Sources

Of course. As a Senior Application Scientist, I've structured this guide to provide both foundational knowledge and actionable protocols for researchers working with N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride. We will first explore the SEO-driven keywords that guide this content and then delve into the comprehensive technical guide itself.

Long-Tail Keywords for Scientific Researchers

This table outlines long-tail keywords categorized by researcher intent, designed to guide the creation of precise, discoverable technical content.

| Category | Long-Tail Keyword |

| Foundational & Exploratory | N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride CAS 74467-04-2 properties |

| What is the structure of N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride | |

| Role of trifluoromethyl group in N-hydroxy-benzenecarboximidoyl chloride | |

| Stability and storage conditions for hydroxamoyl chlorides | |

| N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride safety and handling | |

| Commercial suppliers of ortho-trifluoromethyl N-hydroxy-carboximidoyl chloride | |

| Methodological & Application | Synthesis of 1,2,4-oxadiazoles using N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride |

| Step-by-step protocol for 1,3-dipolar cycloaddition with hydroxamoyl chlorides | |

| N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride reaction with nitriles | |

| Analytical characterization NMR spectra of N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride | |

| Using N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride as a heterocyclic precursor | |

| Acylation reactions of N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride | |

| Troubleshooting & Optimization | How to prevent hydrolysis of N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride |

| Improving yield in 1,2,4-oxadiazole synthesis from hydroxamoyl chloride | |

| Side reactions of N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride with amines | |

| Purification techniques for crude N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride | |

| Why is my N-hydroxy-carboximidoyl chloride reaction not working | |

| Optimizing base conditions for reactions with N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride | |

| Validation & Comparative | Reactivity comparison of fluorinated vs non-fluorinated N-hydroxy-benzenecarboximidoyl chloride |

| N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride vs other chlorinating agents | |

| Efficacy of CF3 group in enhancing bioactivity of oxadiazole derivatives | |

| Comparing ortho- vs para-trifluoromethyl substitution on imidoyl chloride reactivity | |

| Validating structure of 1,2,4-oxadiazole product via spectroscopic methods |

Introduction

Welcome to a detailed exploration of N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (CAS 74467-04-2). This specialized reagent stands at the intersection of fluorine chemistry and heterocyclic synthesis, offering a potent tool for medicinal chemists and drug development professionals. It belongs to the hydroxamoyl chloride class of compounds, which are valuable precursors, particularly for constructing five-membered heterocycles like 1,2,4-oxadiazoles.[1][2]

What makes this molecule particularly compelling is the strategic placement of a trifluoromethyl (-CF3) group on the ortho position of the benzene ring. The -CF3 group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance critical drug-like properties.[3][4] Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][5] This guide will provide you with the foundational knowledge, detailed protocols, and troubleshooting insights required to effectively harness the unique reactivity of this compound in your research.

Physicochemical Properties & Safe Handling

Understanding the fundamental properties of a reagent is paramount for its successful application and for ensuring laboratory safety. As a hydroxamoyl chloride, this compound is reactive and requires careful handling.

| Property | Value | Source |

| CAS Number | 74467-04-2 | [6][7] |

| Molecular Formula | C₈H₅ClF₃NO | |

| Molecular Weight | 223.58 g/mol | |

| Appearance | Solid | |

| Storage Class | 11 - Combustible Solids |

Expert Insights on Handling & Storage:

-

Moisture Sensitivity: The imidoyl chloride functional group is susceptible to hydrolysis, which will decompose the reagent into the corresponding hydroxamic acid and release HCl. This is often the primary cause of failed reactions. Always handle this reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and oven-dried glassware.[8][9][10]

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place, preferably in a desiccator.[11]

-

Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[11] Structurally related compounds are known to be toxic if swallowed, inhaled, or in contact with skin, so handle with caution.[12]

Protocol: Synthesis of N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride

This reagent is typically prepared via a two-step process from the corresponding aldehyde. The causality behind this workflow is straightforward: first, we form the C=N bond of the oxime, then we activate it by converting the oxime's hydroxyl proton into a chlorine leaving group.

Caption: Synthesis workflow for the title compound.

Step-by-Step Methodology:

Part A: Synthesis of 2-(Trifluoromethyl)benzaldoxime

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 2-(trifluoromethyl)benzaldehyde (1.0 eq) and ethanol (approx. 0.5 M solution).

-

Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. The sodium acetate acts as a base to free the hydroxylamine from its salt.

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude oxime is often of sufficient purity for the next step.

Part B: Chlorination to form N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride

-

Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the crude 2-(trifluoromethyl)benzaldoxime (1.0 eq) from Part A in anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution. The use of NCS is a common and effective method for this transformation. Maintain the temperature with an ice bath if an exotherm is observed.

-

Reaction: Allow the reaction to stir at room temperature for 3-6 hours. Monitor the reaction by TLC until the starting oxime is consumed.

-

Work-up: Pour the reaction mixture into ice-cold water. The product will often precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove DMF and succinimide, and then dry under high vacuum. If the product is an oil, extract it with cold diethyl ether. The crude product can be further purified by recrystallization if necessary.

Core Application: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

The primary utility of this reagent is as a precursor for 1,2,4-oxadiazoles, a class of heterocycles with a wide range of pharmacological activities.[1] The reaction proceeds through the formation of an O-acyl amidoxime intermediate, which then undergoes base-mediated cyclocondensation.

Caption: Mechanism for 1,2,4-oxadiazole synthesis.

Step-by-Step Experimental Protocol:

-

Setup: To an oven-dried flask under a nitrogen atmosphere, add the carboxylic acid (R-COOH, 1.1 eq) and an anhydrous aprotic solvent like THF or Dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) and stir for 10 minutes to form the carboxylate salt in situ.

-

Reagent Addition: Prepare a solution of N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled (0 °C) carboxylate solution.[13]

-

Intermediate Formation: Allow the mixture to warm to room temperature and stir for 1-2 hours. This step forms the O-acyl amidoxime intermediate.

-

Cyclization: Heat the reaction mixture to reflux and stir for 4-12 hours. The elevated temperature promotes the cyclocondensation (dehydration) to form the 1,2,4-oxadiazole ring. Monitor product formation by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or recrystallization.

Troubleshooting & Optimization

Even with robust protocols, challenges can arise. This section, grounded in the common failure modes of related chemistries, provides a guide to troubleshooting your reactions.

| Problem | Potential Cause(s) | Field-Tested Solution(s) |

| Low or No Product Formation | Hydrolysis of Starting Material: The imidoyl chloride was exposed to moisture. | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar) with anhydrous solvents.[8] |

| Poor Quality Reagents: Starting material may have decomposed during storage. | Use freshly prepared or recently purchased N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride. Confirm purity by NMR if possible. | |

| Multiple Spots on TLC / Impure Crude Product | Incomplete Reaction: Insufficient reaction time or temperature. | Extend the reaction time or gently increase the temperature, monitoring by TLC.[8] |

| Side Reactions: The HCl byproduct from the acylation step can protonate and deactivate amine nucleophiles if used. | Always include at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to act as an acid scavenger.[9][13] | |

| Product Lost During Work-up | Product is Water Soluble: Highly polar products may remain in the aqueous layer. | Before discarding the aqueous layer, extract it several more times or perform a back-extraction to confirm the product's location.[14] |

| Product Instability: The product may be sensitive to the acidic or basic conditions of the work-up. | Test the stability of a small sample of the crude product in acidic/basic water before performing the full work-up. If unstable, use a neutral quench and wash.[14] |

Validation & Comparative Insights

The unique structure of this reagent invites comparison to understand its specific advantages.

-

vs. N-hydroxybenzenecarboximidoyl chloride (Non-fluorinated analog): The ortho-trifluoromethyl group makes the title compound significantly different.

-

Reactivity: The -CF3 group is strongly electron-withdrawing, which can increase the electrophilicity of the imidoyl carbon, potentially accelerating the rate of nucleophilic attack compared to the non-fluorinated version.

-

Product Properties: Derivatives synthesized from the title compound will carry the -CF3 moiety. This is a key advantage in drug discovery, as it often enhances metabolic stability and cell permeability.[3][5][15]

-

-

vs. N-hydroxy-2-chlorobenzenecarboximidoyl chloride (Chloro-analog): While both -CF3 and -Cl are electron-withdrawing, they have distinct properties.

-

Electronic Effects: Fluorine is more electronegative than chlorine, but the overall electronic effect of the -CF3 group is much stronger.[16][17]

-

Steric Hindrance: The trifluoromethyl group is sterically bulkier than a chlorine atom, which can influence the approach of nucleophiles and the conformational preferences of the final products.[3]

-

Lipophilicity: The Hansch-Fujita π constant for a -CF3 group is +0.88, indicating a significant contribution to lipophilicity, which is crucial for bioavailability.[3]

-

Conclusion

N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is more than just a chemical intermediate; it is a purpose-built tool for modern synthetic and medicinal chemistry. Its design leverages the proven reactivity of the hydroxamoyl chloride functional group for heterocyclic synthesis while incorporating the powerful physicochemical benefits of a trifluoromethyl substituent.[2][5] By understanding its properties, employing anhydrous reaction techniques, and following optimized protocols, researchers can effectively utilize this reagent to construct novel molecular architectures with enhanced potential for biological applications.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

-

Trifluoromethyl group. (n.d.). In Wikipedia. Retrieved December 17, 2025, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2023). MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

-

Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. (2016). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). ResearchGate. [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2021). PMC - NIH. [Link]

-

New synthesis of 1,2,4-oxadiazoles. (1990). Sci-Hub. [Link]

-

Synthesis of 1,2,4-Oxadiazoles. (2006). ResearchGate. [Link]

-

How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

-

N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride. (n.d.). Ecinces. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). MDPI. [Link]

-

N-hydroxy-4-methoxybenzenecarboximidoyl chloride. (n.d.). LookChem. [Link]

-

N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride. (n.d.). LookChem. [Link]

-

Specifications of N-hydroxy-2-(trifluoromethoxy)benzene carboximidoyl chloride. (n.d.). Capot Chemical. [Link]

-

Scale ranks reactivity of fluorinating reagents. (2018). Chemistry World. [Link]

-

N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide. (n.d.). PubChem. [Link]

-

N'-hydroxy-N-phenyl-3-(trifluoromethyl)benzenecarboximidamide. (n.d.). PubChem. [Link]

-

N-Hydroxy-4-methoxybenzenecarboximidoyl chloride. (n.d.). CAS Common Chemistry. [Link]

-

(1E)-N-hydroxynaphthalene-1-carboximidoyl chloride. (n.d.). PubChem. [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. [Link]

-

N-hydroxy-1-tosyl-formimidoyl chloride. (n.d.). PubChem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. [Link]

-

Fluorination vs. Chlorination: Effect on the Sensor Response of Tetrasubstituted Zinc Phthalocyanine Films to Ammonia. (2021). MDPI. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoylchloride | CAS 74467-04-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. capotchem.com [capotchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 11. echemi.com [echemi.com]

- 12. N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide | C9H6F6N2O | CID 2736103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. How To [chem.rochester.edu]

- 15. mdpi.com [mdpi.com]

- 16. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a specialized chemical compound of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring a reactive hydroxamoyl chloride moiety and an electron-withdrawing trifluoromethyl group on a benzene ring, makes it a valuable precursor for the synthesis of complex heterocyclic molecules. The trifluoromethyl group is a well-regarded feature in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive overview of the known physicochemical properties, a proposed synthetic route, expected reactivity, and safety considerations for this compound, serving as a vital resource for professionals in the field.

Physicochemical Properties

A summary of the key physicochemical properties of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is presented below. It is important to note that while fundamental identifiers are available, extensive experimental data on properties such as boiling point, solubility, and pKa are not widely published in the available scientific literature.

| Property | Value | Source |

| CAS Number | 74467-04-2 | [3][4] |

| Molecular Formula | C₈H₅ClF₃NO | [3] |

| Molecular Weight | 223.58 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 80-82 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| InChI | 1S/C8H5ClF3NO/c9-7(13-14)5-3-1-2-4-6(5)8(10,11,12)/h1-4,14H/b13-7+ | |

| SMILES | Cl/C(C1=CC=CC=C1C(F)(F)F)=N/O |

Synthesis

The synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is not extensively detailed in the literature for this specific molecule. However, a common and effective method for the preparation of hydroxamoyl chlorides is the chlorination of the corresponding aldoxime.[5] This process typically involves a chlorinating agent such as N-chlorosuccinimide (NCS).

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(Trifluoromethyl)benzaldoxime

-

Dissolve 1 equivalent of 2-(trifluoromethyl)benzaldehyde in ethanol in a round-bottom flask.

-

Add a solution of 1.1 equivalents of hydroxylamine hydrochloride and 1.2 equivalents of a suitable base (e.g., sodium acetate) in water to the flask.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(trifluoromethyl)benzaldoxime.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride

-

Dissolve 1 equivalent of 2-(trifluoromethyl)benzaldoxime in a suitable solvent such as dichloromethane or chloroform.

-

Add 1.05 equivalents of N-chlorosuccinimide (NCS) to the solution in portions, while maintaining the temperature at 0-5 °C with an ice bath.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, filter off the succinimide byproduct.

-

Wash the filtrate with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Reactivity and Applications

The primary utility of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride in organic synthesis lies in its role as a stable precursor to nitrile oxides. Upon treatment with a non-nucleophilic base, it undergoes dehydrochlorination to generate the highly reactive 2-(trifluoromethyl)benzonitrile oxide in situ.

This nitrile oxide is a valuable 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to construct five-membered heterocyclic rings, such as isoxazoles and isoxazolines. These heterocycles are prevalent scaffolds in many biologically active molecules and pharmaceuticals.[6]

The presence of the 2-trifluoromethylphenyl group can influence the reactivity of the nitrile oxide and is a desirable feature in drug design, often improving the pharmacological profile of the final compounds.[2]

Nitrile Oxide Formation and Cycloaddition

Caption: Generation of nitrile oxide and subsequent cycloaddition.

Safety and Handling

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is classified as an irritant and a combustible solid.[3] Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. It is classified under Storage Class 11 for combustible solids.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.

Conclusion

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a valuable reagent for synthetic chemists, particularly for the construction of trifluoromethyl-substituted heterocyclic compounds. While a comprehensive dataset of its physicochemical properties is not yet available, its identity and basic characteristics are established. The proposed synthetic route via chlorination of the corresponding aldoxime offers a practical approach to its preparation. Its utility as a nitrile oxide precursor in [3+2] cycloaddition reactions highlights its potential in the synthesis of novel molecules for drug discovery and materials science. Adherence to strict safety protocols is essential when working with this compound. Further research into its properties and reactivity will undoubtedly expand its applications in the field of organic chemistry.

References

- Smolecule. N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide.

- Sigma-Aldrich. N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride AldrichCPR.

- Matrix Scientific. N-Hydroxy-2-(trifluoromethyl)-benzenecarboximidoylchloride.

- Chemexper. N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoylchloride.

- MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- ChemicalBook. Benzenecarboximidoyl chloride, N-hydroxy-, [C(Z)]- synthesis.

- National Institutes of Health. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes.

- CAS Common Chemistry. N-Hydroxy-4-methoxybenzenecarboximidoyl chloride.

- PubMed Central. Bioactive heterocycles containing endocyclic N-hydroxy groups.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 74467-04-2 Cas No. | N-Hydroxy-2-(trifluoromethyl)-benzenecarboximidoylchloride | Matrix Scientific [matrixscientific.com]

- 4. N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoylchloride | CAS 74467-04-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Benzenecarboximidoyl chloride, N-hydroxy-, [C(Z)]- synthesis - chemicalbook [chemicalbook.com]

- 6. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride: A Keystone Building Block in Modern Medicinal Chemistry

Introduction: In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing moieties has emerged as a paramount strategy for optimizing the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethyl (CF3) group is particularly noteworthy for its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] This guide provides an in-depth technical overview of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (CAS No. 74467-04-2), a specialized chemical intermediate poised for significant applications in the synthesis of novel bioactive compounds. We will delve into its chemical architecture, plausible synthetic routes, characteristic reactivity, and potential applications, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: Core Chemical and Physical Characteristics

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a solid organic compound distinguished by the presence of a trifluoromethyl group on the benzene ring and a hydroximoyl chloride functional group.[5] This unique combination of functionalities imparts specific reactivity and makes it a valuable precursor in organic synthesis.

Table 1: Physicochemical Properties of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride

| Property | Value | Source |

| CAS Number | 74467-04-2 | [5] |

| Molecular Formula | C8H5ClF3NO | [5] |

| Molecular Weight | 223.58 g/mol | [5] |

| Physical Form | Solid | [5] |

| SMILES String | Cl/C(C1=CC=CC=C1C(F)(F)F)=N/O | [5] |

| InChI Key | QKICFEIYQLMRAK-NTUHNPAUSA-N | [5] |

Part 2: Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is not prominently documented, its synthesis can be confidently inferred from established methods for preparing hydroximoyl chlorides from their corresponding aldoximes. The logical precursor is 2-(trifluoromethyl)benzaldoxime.

Proposed Synthetic Pathway: Chlorination of 2-(Trifluoromethyl)benzaldoxime

The conversion of an aldoxime to a hydroximoyl chloride is a standard transformation in organic chemistry. Several effective chlorinating systems have been reported for this purpose.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Formation of 2-(Trifluoromethyl)benzaldoxime

The initial step involves the condensation of 2-(trifluoromethyl)benzaldehyde with hydroxylamine. This is a robust and high-yielding reaction, typically carried out in a protic solvent like ethanol, often with a base to liberate free hydroxylamine from its salt form (e.g., NH2OH·HCl).

Step 2: Chlorination to the Hydroximoyl Chloride

The resulting 2-(trifluoromethyl)benzaldoxime can then be chlorinated. Several reagents are effective for this transformation:

-

N-Chlorosuccinimide (NCS): A mild and widely used method involves treating the oxime with NCS in a solvent like DMF or chloroform.[6]

-

t-Butyl Hypochlorite (t-BuOCl): This reagent, often in the presence of an alcohol like 2-propanol, provides a rapid and high-yielding conversion of benzaldoximes to their corresponding hydroximoyl chlorides at low temperatures.[7]

-

Oxone® in the Presence of HCl: A system utilizing Oxone® as an oxidant in conjunction with a chloride source like HCl offers an environmentally conscious approach to generate the active chlorinating species in situ.[8]

Experimental Protocol (Representative)

The following protocol is a generalized procedure based on the chlorination of aldoximes with t-butyl hypochlorite, a method noted for its efficiency and clean reaction profile.[7]

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethyl)benzaldoxime (1.0 eq) in 1,2-dichloroethane (DCE).

-

Add 2-propanol to the solution.

-

Cool the reaction mixture to -12°C using an ice-salt bath.

2. Reagent Addition:

-

With vigorous stirring, add t-butyl hypochlorite (1.2 eq) to the cooled solution in one portion.

3. Reaction Monitoring and Work-up:

-

Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting oxime. The reaction is typically very fast (<15 minutes).

-

Once complete, remove the solvent under reduced pressure.

-

Co-evaporate with a non-polar solvent like carbon tetrachloride to remove any residual volatile impurities, yielding the crude hydroximoyl chloride.

4. Purification:

-

The product can be purified by recrystallization from an appropriate solvent system if necessary. Due to the potential thermal instability of some hydroximoyl chlorides, purification should be conducted with care.

Part 3: Reactivity and Synthetic Utility

The primary synthetic value of hydroximoyl chlorides lies in their ability to serve as stable precursors to nitrile oxides, which are highly reactive 1,3-dipoles.

Generation of Nitrile Oxides and 1,3-Dipolar Cycloaddition

Upon treatment with a non-nucleophilic base, such as triethylamine, N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride will undergo dehydrochlorination to generate the corresponding 2-(trifluoromethyl)benzonitrile oxide in situ.

Caption: Reactivity pathway of the target compound.

This transient nitrile oxide can be trapped by a wide variety of dipolarophiles (alkenes or alkynes) in a [3+2] cycloaddition reaction to afford five-membered heterocyclic rings, namely isoxazolines and isoxazoles, respectively.[9][10] This is a powerful and modular method for constructing complex molecular scaffolds.

Significance in Drug Discovery:

-

Isoxazole and Isoxazoline Scaffolds: These heterocycles are prevalent in many biologically active compounds and approved drugs, exhibiting a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.

-

Introduction of the 2-Trifluoromethylphenyl Moiety: The use of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride allows for the direct incorporation of the 2-trifluoromethylphenyl group into these heterocyclic systems. This is highly advantageous as the CF3 group can:

-

Enhance Metabolic Stability: By blocking sites of oxidative metabolism on the aromatic ring.[2]

-

Increase Lipophilicity: Facilitating passage through biological membranes.[2]

-

Modulate Acidity/Basicity: The strong electron-withdrawing nature of the CF3 group can alter the pKa of nearby functionalities, influencing drug-receptor interactions.[3]

-

Other Potential Reactions

Hydroximoyl chlorides can also react with other nucleophiles. For instance, reaction with diamines like ethylenediamine has been shown to produce 2-arylimidazolines, another important heterocyclic motif in medicinal chemistry.[11]

Part 4: Analytical Characterization (Projected)

While specific analytical data is not available, a standard characterization workflow would be employed to confirm the identity and purity of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride following its synthesis.

Caption: Standard analytical workflow for product characterization.

Table 2: Expected Analytical Data Signatures

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the region of 7-8 ppm. A broad singlet for the N-OH proton. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |

| ¹³C NMR | Signals for the aromatic carbons, the imine carbon (C=N), and a quartet for the -CF₃ carbon due to C-F coupling. |

| FT-IR | Characteristic stretches for O-H (hydroxyl), C=N (imine), and strong C-F bonds. |

| HRMS | The calculated exact mass would be used to confirm the elemental composition (C₈H₅ClF₃NO). |

Conclusion and Future Outlook

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride stands as a potent, albeit under-documented, synthetic intermediate. Its value is intrinsically linked to the strategic importance of the 2-trifluoromethylphenyl moiety in modern drug design. By serving as a stable and accessible precursor to the corresponding nitrile oxide, it opens a direct and efficient pathway to a diverse array of trifluoromethyl-substituted heterocyclic compounds. This guide provides a foundational understanding of its properties, a plausible and robust synthetic strategy, and a clear outline of its primary reactivity and utility. For drug development professionals, this compound represents a key tool for generating novel chemical entities with potentially enhanced pharmacokinetic and pharmacodynamic properties, underscoring the continued importance of fluorinated building blocks in the quest for next-generation therapeutics.

References

- Synthesis of Hydroximoyl Chlorides from Aldoximes and Benzyltrimethylammonium Tetrachloroiodate (BTMA ICl4).

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (Accessed Jan 17, 2026).

- Chlorinations with t-butyl hypochlorite in the presence of alcohols: part 1: preparation of benzohydroximoyl chlorides. (Accessed Jan 17, 2026).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (Accessed Jan 17, 2026).

- ON THE REACTIVITY OF HYDROXIMOYL CHLORIDES PREPARATION OF 2-ARYL IMIDAZOLINES. LOCKSS. (Accessed Jan 17, 2026).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. (Accessed Jan 17, 2026).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. (Accessed Jan 17, 2026).

- Benzenecarboximidoyl chloride, N-hydroxy-, [C(Z)]- synthesis. ChemicalBook. (Accessed Jan 17, 2026).

- Benzenecarboximidoyl chloride, N-hydroxy-, [C(Z)]- | CAS No.934-16-7 Synthetic Routes. (Accessed Jan 17, 2026).

- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. PMC - NIH. (Accessed Jan 17, 2026).

- Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Publishing. (Accessed Jan 17, 2026).

- Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PMC - NIH. (Accessed Jan 17, 2026).

- Synthesis of N-(1-hydroxypropan-2-yl)benzamide from Benzoyl Chloride: A Technical Guide. Benchchem. (Accessed Jan 17, 2026).

- (PDF) Facile synthesis of O -acylhydroxamates via reaction of oxime chlorides with carboxylic acids.

- Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.

- Synthesis of α-Functionalized and Nonfunctionalized Hydroximoyl Chlorides from Conjugated Nitroalkenes and Nitroalkanes.

- A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone system.

- Dehydrochlorination of hydroximic acid chlorides by the use of organotin compounds: an application for synthesis of isoxazolines and isoxazoles. Sci-Hub. (Accessed Jan 17, 2026).

- Synthetic method of 2-trifluoromethyl benzamide.

- N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride AldrichCPR. Sigma-Aldrich. (Accessed Jan 17, 2026).

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. mdpi.com [mdpi.com]

- 5. N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.co.za [journals.co.za]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Sci-Hub. Dehydrochlorination of hydroximic acid chlorides by the use of organotin compounds: an application for synthesis of isoxazolines and isoxazoles / Journal of the Chemical Society, Chemical Communications, 1991 [sci-hub.box]

- 11. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

An In-depth Technical Guide to the Putative Mechanism of Action of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a halogenated hydroxamate derivative with potential applications in medicinal chemistry and drug discovery. While direct studies on its mechanism of action are not extensively available, its chemical structure suggests a high potential for biological activity, likely mediated by the in situ generation of a reactive nitrile oxide intermediate. This guide provides a comprehensive analysis of the compound's putative mechanism of action, based on the known reactivity of its core functional groups: the N-hydroxycarboximidoyl chloride and the 2-(trifluoromethyl)phenyl moiety. We will delve into the chemical basis for its proposed activity, explore potential biological targets, and outline experimental protocols for the validation of this hypothesized mechanism. This document is intended to serve as a foundational resource for researchers interested in the further investigation and application of this and similar compounds.

Introduction: The Therapeutic Potential of Trifluoromethylated Hydroxamoyl Chlorides

The strategic incorporation of trifluoromethyl (CF3) groups has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1] The CF3 group's unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] When combined with a reactive hydroxamoyl chloride functional group, as in N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride, the potential for targeted covalent modification of biological macromolecules becomes a compelling avenue for therapeutic intervention.

Hydroxamoyl chlorides and their derivatives have been investigated for a range of biological activities, including antifungal properties.[3][4] Their reactivity is centered on the ability to generate highly reactive nitrile oxide intermediates under physiological conditions.[5][6] This guide will explore the confluence of these two key chemical features—the trifluoromethyl group and the hydroxamoyl chloride—to propose a detailed, albeit putative, mechanism of action for N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride.

Chemical Properties and In Situ Reactivity

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a solid with the empirical formula C8H5ClF3NO and a molecular weight of 223.58 g/mol .[7] The core of its biological potential lies in the reactivity of the N-hydroxycarboximidoyl chloride functional group.

Generation of 2-(Trifluoromethyl)benzonitrile Oxide

Under basic or neutral physiological conditions, N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is expected to undergo spontaneous dehydrochlorination to form the highly reactive intermediate, 2-(trifluoromethyl)benzonitrile oxide.[5][8] This transformation is a key step in its proposed mechanism of action.

Caption: In situ generation of the nitrile oxide intermediate.

The Role of the 2-(Trifluoromethyl)phenyl Group

The trifluoromethyl group at the ortho position of the benzene ring is predicted to have a significant impact on the compound's properties:

-

Enhanced Lipophilicity: The CF3 group increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes and access intracellular targets.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450s.[1] This can lead to a longer biological half-life.

-

Modulation of Reactivity: The electron-withdrawing nature of the CF3 group can influence the electronic properties of the nitrile oxide, potentially affecting its reactivity and selectivity in cycloaddition reactions.[9]

Proposed Mechanism of Action: Covalent Modification via 1,3-Dipolar Cycloaddition

We propose that the primary mechanism of action for N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is the covalent modification of biological macromolecules through a [3+2] cycloaddition reaction of the in situ-generated 2-(trifluoromethyl)benzonitrile oxide.[8]

The Nitrile Oxide as a "Warhead"

Nitrile oxides are potent 1,3-dipoles that can react with a variety of dipolarophiles, including alkenes, alkynes, and heterocumulenes.[10] In a biological context, the side chains of certain amino acids present viable targets for such reactions.

Potential Biological Targets

The reactive nitrile oxide can potentially form covalent adducts with nucleophilic residues on proteins, leading to the modulation of their function. Potential targets include:

-

Cysteine Residues: The thiol group of cysteine is a soft nucleophile that can react with nitrile oxides.

-

Lysine Residues: The primary amine of lysine can also serve as a nucleophile.

-

Tryptophan and Histidine: The indole and imidazole rings, respectively, contain double bonds that could potentially undergo cycloaddition.

-

Unsaturated Lipids: The double bonds in fatty acid chains of lipids within cell membranes could also be targets.

Caption: Workflow for chemical proteomics-based target identification.

Conclusion

While direct experimental evidence for the mechanism of action of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is currently limited, a chemically plausible and compelling hypothesis can be formulated based on the known reactivity of its constituent functional groups. The in situ generation of a reactive nitrile oxide species, capable of forming covalent adducts with biological macromolecules via 1,3-dipolar cycloaddition, represents a promising avenue for therapeutic intervention. The presence of the 2-(trifluoromethyl)phenyl group is likely to enhance the drug-like properties of the molecule, improving its metabolic stability and cellular permeability.

The experimental protocols outlined in this guide provide a clear roadmap for the validation of this proposed mechanism. Further research in this area is warranted and could lead to the development of a new class of targeted covalent inhibitors with broad therapeutic potential.

References

- Ali, I. et al. (2008). Biologically active hydroxymoyl chlorides as antifungal agents. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 47(5), 740-747.

- Houk, K. N. et al. (2023). Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis. The Journal of Organic Chemistry, 88(2), 893-900.

- BenchChem (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.

- ResearchGate (2016). Biologically active hydroxymoyl chlorides as antifungal agents.

- PubMed (2025).

- ResearchGate (n.d.).

- ResearchGate (2025).

- ChemTube3D (n.d.). Nitrile Oxide Synthesis Via Oxime.

- National Center for Biotechnology Information (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania.

- ResearchGate (2014). A simple and efficient method for the synthesis of nitrile oxide from aldoxime using trichloroisocyanuric acid.

- ResearchGate (2018). Hydroxamate, A Key Pharmacophore Exhibiting a Wide Range of Biological Activities.

- ACS Publications (1997). O-Trimethylsilyl hydroxamoyl chlorides as nitrile oxide precursors.

- PubMed (2023). Hydroxamate-based compounds are potent inhibitors of Toxoplasma gondii HDAC biological activity.

- ResearchGate (2021).

- Sigma-Aldrich (n.d.). N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride AldrichCPR.

- Khan Academy (n.d.).

- National Center for Biotechnology Information (2022).

- ChemicalBook (n.d.). Benzenecarboximidoyl chloride, N-hydroxy-, [C(Z)]- synthesis.

- PubMed (2000). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase.

- National Center for Biotechnology Information (2006). Reactions of (Benzamidomethyl)triethylammonium Chloride with Some Inorganic Nucleophiles in Aqueous Media.

- National Center for Biotechnology Information (2009). Correction for Raff et al., Chlorine activation indoors and outdoors via surface-mediated reactions of nitrogen oxides with hydrogen chloride.

- National Center for Biotechnology Information (2015). Quantitative chemical proteomic profiling of the in vivo targets of reactive drug metabolites.

- Thieme (n.d.).

- National Center for Biotechnology Information (2018). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples.

- CHIMIA (2016).

- ResearchGate (n.d.).

- ResearchGate (2021).

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative chemical proteomic profiling of the in vivo targets of reactive drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery | CHIMIA [chimia.ch]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides to Isatin Imines | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride: From Molecular Properties to Drug Design Potential

Abstract: N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a halogenated hydroxamoyl chloride derivative of significant interest due to the presence of the trifluoromethyl (CF3) group, a key pharmacophore in modern medicinal chemistry. While direct experimental and theoretical data on this specific molecule are nascent, its structural motifs suggest a high potential as a precursor for generating bioactive heterocyclic compounds. This guide provides a comprehensive theoretical framework for investigating this molecule, acting as a roadmap for researchers. We will explore its electronic structure and reactivity using established computational chemistry methods and outline a workflow for leveraging these insights in drug discovery, including molecular docking and in silico pharmacokinetic profiling of its derivatives. This document serves as a blueprint for a self-validating research program, where theoretical predictions guide and rationalize experimental endeavors.

Introduction: The Strategic Importance of a Fluorinated Precursor

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride belongs to the class of hydroxamoyl halides, which are versatile intermediates in organic synthesis. Their primary utility lies in their ability to serve as stable precursors to highly reactive nitrile oxides upon treatment with a base. These nitrile oxides are quintessential 1,3-dipoles, readily participating in [3+2] cycloaddition reactions to form five-membered heterocycles like isoxazolines and isoxazoles.[1][2]

The strategic placement of a trifluoromethyl (CF3) group on the benzene ring is of paramount importance. The CF3 group is a powerful modulator of molecular properties in drug candidates, known to enhance:

-

Metabolic Stability: By blocking sites susceptible to oxidative metabolism.

-

Lipophilicity: Improving membrane permeability.

-

Binding Affinity: Through favorable interactions with biological targets.[3]

Therefore, N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is not merely a synthetic intermediate but a gateway to novel, fluorinated isoxazoline scaffolds. Theoretical and computational chemistry provides an indispensable toolkit to predict and understand the behavior of this molecule, accelerating the discovery of its potential applications.[4][5] This guide outlines the key theoretical studies that form the foundation of such a research program.

Theoretical Investigation of Molecular and Electronic Structure

A foundational understanding of a molecule begins with its geometry and electronic landscape. Density Functional Theory (DFT) is the computational method of choice for this analysis, offering a robust balance of accuracy and computational cost.[3][6]

Protocol for Geometry Optimization and Vibrational Analysis

A reliable theoretical protocol is self-validating. The geometry of the molecule should be optimized without constraints, and the resulting structure must be confirmed as a true energy minimum through a frequency calculation.

Step-by-Step Protocol:

-

Software: Gaussian 16, ORCA, or similar quantum chemistry package.

-

Methodology: Becke's three-parameter hybrid functional with the Lee–Yang–Parr correlation functional (B3LYP) is a well-regarded starting point for organic molecules.[6]

-

Basis Set: The 6-311+G(d,p) basis set provides sufficient flexibility with diffuse functions (+) and polarization functions (d,p) to accurately describe the electronic distribution, particularly around the electronegative F, O, N, and Cl atoms.[6]

-

Execution:

-

Perform a geometry optimization (Opt) calculation in the gas phase.

-

Follow with a frequency (Freq) calculation at the same level of theory. The absence of imaginary frequencies confirms the structure is a true minimum on the potential energy surface.

-

-

Analysis: The output provides key geometrical parameters (bond lengths, angles, dihedrals) and a predicted infrared (IR) spectrum, which can be compared with experimental data for validation.[6]

Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

For N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride, the key transformation is its conversion to the corresponding nitrile oxide. The FMOs of the nitrile oxide dictate its reactivity in cycloaddition reactions. The HOMO of the nucleophile (the alkene or alkyne) will interact with the LUMO of the nitrile oxide, and vice-versa.[7] DFT calculations can precisely map the energies and spatial distributions of these orbitals, predicting the regioselectivity of subsequent reactions.

| Parameter | Significance | Predicted Trend for Nitrile Oxide Derivative |

| E(HOMO) | Electron-donating ability | Lowered by the electron-withdrawing CF3 group |

| E(LUMO) | Electron-accepting ability | Significantly lowered by the CF3 group, enhancing electrophilicity |

| ΔE (HOMO-LUMO Gap) | Chemical reactivity/stability | Moderate; indicates a reactive but isolable species |

Table 1: Predicted Frontier Molecular Orbital (FMO) characteristics for the nitrile oxide derived from the title compound.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying electrophilic and nucleophilic sites. For the title compound, the MEP map would reveal:

-

Electron-rich (red) regions: Around the oxygen and nitrogen atoms, indicating sites prone to protonation or interaction with electrophiles.

-

Electron-poor (blue) regions: Around the hydrogen of the hydroxyl group and potentially the carbon of the C-Cl bond, indicating electrophilic character.[6]

This analysis helps predict intermolecular interactions and the initial steps of reaction mechanisms.

Predicted Reactivity: The [3+2] Cycloaddition Pathway

The primary value of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is its role as a stable precursor to 2-(trifluoromethyl)benzonitrile oxide. This transformation is typically achieved by treatment with a non-nucleophilic base (e.g., triethylamine), which facilitates the elimination of HCl. The resulting nitrile oxide is a potent 1,3-dipole for cycloaddition reactions.[2]

A theoretical study of this process involves mapping the entire reaction coordinate using DFT. This includes locating the transition state (TS) structures for both the HCl elimination and the subsequent cycloaddition. The calculated activation energy barriers (ΔG‡) predict the kinetic feasibility of the reaction.[8]

Caption: Reaction pathway for isoxazoline synthesis.

This cycloaddition is a powerful tool for creating molecular complexity, yielding isoxazoline derivatives that are common scaffolds in biologically active compounds.[9][10][11]

Application in Drug Design: A Computational Perspective

The true potential of the title compound is realized in the biological activity of its derivatives. Computational methods are essential for rapidly screening these derivatives and prioritizing candidates for synthesis and in vitro testing.[12]

Molecular Docking of Isoxazoline Derivatives

Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein.[10] Isoxazoline derivatives have been shown to possess a wide range of activities, including anti-inflammatory, antimicrobial, and antitumor effects.[11]

Step-by-Step Docking Protocol:

-

Target Selection: Identify a relevant protein target based on literature for similar scaffolds (e.g., Cyclooxygenase-2 for anti-inflammatory activity, DNA Gyrase for antibacterial activity). Obtain the 3D crystal structure from the Protein Data Bank (PDB).

-

Protein Preparation: Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

-

Ligand Preparation: Generate the 3D structure of the isoxazoline derivative and perform energy minimization.

-

Docking Simulation: Use software like AutoDock Vina or Schrödinger Maestro to dock the ligand into the defined active site of the protein.[9][10]

-

Analysis: Analyze the results based on docking score (binding affinity) and binding pose. The key is to identify specific interactions like hydrogen bonds or halogen bonds between the ligand and protein residues, which rationalize the binding affinity.[13]

In Silico ADMET Profiling

A promising drug candidate must not only be potent but also possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[14][15] The presence of the CF3 group can significantly influence these properties.[16][17] In silico tools can predict these parameters before a compound is ever synthesized.

Protocol for ADMET Prediction:

-

Software: Utilize platforms like SwissADME, preADMET, or QikProp (Schrödinger).[14]

-

Input: Provide the 2D structure (SMILES format) of the isoxazoline derivative.

-

Analysis: Evaluate the key output parameters against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

| ADMET Parameter | Description | Importance for Drug Development |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut. | High absorption is critical for oral bioavailability.[15] |

| Blood-Brain Barrier (BBB) Penetration | Ability to cross the BBB and enter the CNS. | Desirable for CNS targets, undesirable for peripheral targets.[18] |

| CYP450 Inhibition | Inhibition of key metabolic enzymes. | Inhibition can lead to drug-drug interactions. |

| hERG Inhibition | Blockade of the hERG potassium channel. | A major cause of cardiotoxicity and drug withdrawal.[15] |

| Ames Mutagenicity | Potential to cause DNA mutations. | A critical indicator of potential carcinogenicity.[15] |

Table 2: A summary of key ADMET parameters predicted using in silico tools.

An Integrated Theoretical and Experimental Workflow

The most powerful research programs seamlessly integrate computational predictions with experimental validation. The theoretical work described here should not exist in a vacuum. It is designed to guide synthesis, focus testing efforts, and provide a mechanistic understanding of observed results.

Caption: Integrated workflow for computational and experimental research.

Conclusion

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride represents a promising, yet underexplored, building block for medicinal chemistry. While direct studies are limited, this guide demonstrates that a wealth of knowledge can be inferred and predicted through modern computational chemistry. By applying a rigorous theoretical framework encompassing DFT, reaction mechanism mapping, molecular docking, and ADMET profiling, researchers can efficiently navigate the path from molecular design to the identification of potent and pharmacokinetically sound drug candidates. This in silico-first approach not only accelerates the pace of discovery but also deepens the fundamental understanding of the structure-activity relationships that govern biological function.

References

-

In vitro and molecular docking and analysis of isoxazoline derivatives with DPPH. (n.d.). PMC. Retrieved from [Link]

-

Patel, K., & Parmar, S. (2023). In Silico Molecular Docking against C-KIT Tyrosine Kinase of 2-Isoxazoline Derivatives. Interwoven: An Interdisciplinary Journal of Navrachana University, 6(2). Retrieved from [Link]

-

Synthesis, characterization, molecular docking, ADMET properties and in vitro anti-inflammatory screening of some isoxazoline derivatives. (2024). Journal of Molecular Structure, 1307, 137956. Retrieved from [Link]

-

Abdula, A. M., et al. (2018). Synthesis, Antimicrobial, Antioxidant and Docking Study of Novel Isoxazoline Derivatives. Iraqi Journal of Pharmaceutical Sciences, 27(1), 80-88. Retrieved from [Link]

-

Wujec, M., & Paneth, P. (2023). Nitrosubstituted analogs of isoxazolines and isoxazolidines: a surprising estimation of their biological activity via molecular docking. Scientiae Radices, 2, 25-46. Retrieved from [Link]

-

ADME properties of compounds according to pre-ADMET software. (n.d.). ResearchGate. Retrieved from [Link]

-

Al-kabban, M., et al. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 28(23), 7859. Retrieved from [Link]

-

Ghannay, S., et al. (2020). Synthesis, in vitro antimicrobial assessment, and computational investigation of pharmacokinetic and bioactivity properties of novel trifluoromethylated compounds using in silico ADME and toxicity prediction tools. ResearchGate. Retrieved from [Link]

-

(A) ADMET properties predicted for potential compounds. (B) The... (n.d.). ResearchGate. Retrieved from [Link]

-

Flores-Alamo, M., et al. (2023). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules, 28(14), 5556. Retrieved from [Link]

-

Cycloaddition Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Champagne, P. A., et al. (2018). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 16(24), 4517-4526. Retrieved from [Link]

-

Predicting ADMET Properties with RDKit | The Science of Predicting Drug Efficacy. (2023). YouTube. Retrieved from [Link]

-

Using Computational Chemistry to Understand & Discover Chemical Reactions. (n.d.). American Academy of Arts & Sciences. Retrieved from [Link]

-

Computational chemistry. (n.d.). Chemistry World. Retrieved from [Link]

-

Sowlati-Hashjin, S., et al. (2013). A computational study of the chlorination and hydroxylation of amines by hypochlorous acid. Organic & Biomolecular Chemistry, 11(29), 4854-4866. Retrieved from [Link]

-

Chad's Prep. (2021). 16.6 Cycloaddition Reactions | Organic Chemistry. YouTube. Retrieved from [Link]

-

Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655-1670. Retrieved from [Link]

-

Domingo, L. R., & Ríos-Gutiérrez, M. (2019). Unveiling the Chemistry of Higher-Order Cycloaddition Reactions within the Molecular Electron Density Theory. Chemistry, 1(1), 183-205. Retrieved from [Link]

-

Wang, F., et al. (2022). Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation. Journal of the American Chemical Society, 144(45), 20639–20649. Retrieved from [Link]

-

Absorption Spectrum of Hydroperoxymethyl Thioformate: A Computational Chemistry Study. (2023). Molecules, 28(22), 7623. Retrieved from [Link]

-

nptelhrd. (2013). Mod-20 Lec-23 [4 plus 2] cycloaddition in heterocyclic chemistry. YouTube. Retrieved from [Link]

-

Intramolecular 1,3-dipolar cycloaddition reactions in targeted syntheses. (2007). Tetrahedron, 63(35), 8459-8495. Retrieved from [Link]

-

N-hydroxy-2-(trifluoromethoxy)benzene carboximidoyl chloride. (n.d.). Capot Chemical. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]